

An In-depth Technical Guide to 1-Ethynynaphthalene

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Compound of Interest

Compound Name: 1-Ethynynaphthalene

Cat. No.: B095080

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This guide provides a comprehensive overview of the chemical and physical properties of **1-ethynynaphthalene**, including its molecular formula, weight, spectroscopic data, and a representative synthetic protocol. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Information

1-Ethynynaphthalene, also known as α -naphthylacetylene, is an aromatic hydrocarbon containing a naphthalene ring substituted with an ethynyl group at the 1-position.

Table 1: Physicochemical Properties of **1-Ethynynaphthalene**

Property	Value	Citations
Molecular Formula	C ₁₂ H ₈	[1][2][3]
Linear Formula	C ₁₀ H ₇ C≡CH	[4]
Molecular Weight	152.19 g/mol	[1][2][4]
CAS Number	15727-65-8	[1][2][4]
Appearance	Colorless solid	[5]
Density	1.070 g/mL at 25 °C	[5]
Boiling Point	270.4 °C at 760 mmHg	[5]
Melting Point	1 °C	[5]
Refractive Index (n _{20/D})	1.6500	[5]
Flash Point	57.8 °C (136.0 °F) - closed cup	

Spectroscopic Data

The structural identification of **1-ethynynaphthalene** is corroborated by various spectroscopic techniques.

Table 2: Spectroscopic Data for **1-Ethynynaphthalene**

Spectrum Type	Key Features	Citations
¹ H NMR	Spectra available for related structures like 1-ethylnaphthalene show characteristic aromatic and substituent protons.	[6] [7]
¹³ C NMR	Spectral data is available and has been recorded on instruments such as the BRUKER AC-200.	[1]
Infrared (IR) Spectroscopy	The IR spectrum of naphthalene shows characteristic peaks for aromatic C-H stretching (3000-3100 cm ⁻¹) and ring vibrations. The ethynyl group would introduce a characteristic C≡C-H stretch.	[8] [9]
Mass Spectrometry (GC-MS)	Mass spectral data is available for this compound.	[1]

Synthesis of 1-Ethynylnaphthalene

A common and effective method for the synthesis of **1-ethynylnaphthalene** is the Sonogashira cross-coupling reaction.[\[10\]](#)[\[11\]](#) This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: Sonogashira Coupling for 1-Ethynylnaphthalene Synthesis

This protocol describes the synthesis of **1-ethynylnaphthalene** from 1-bromonaphthalene and trimethylsilylacetylene, followed by the in-situ removal of the trimethylsilyl (TMS) protecting group.[\[11\]](#)[\[13\]](#)

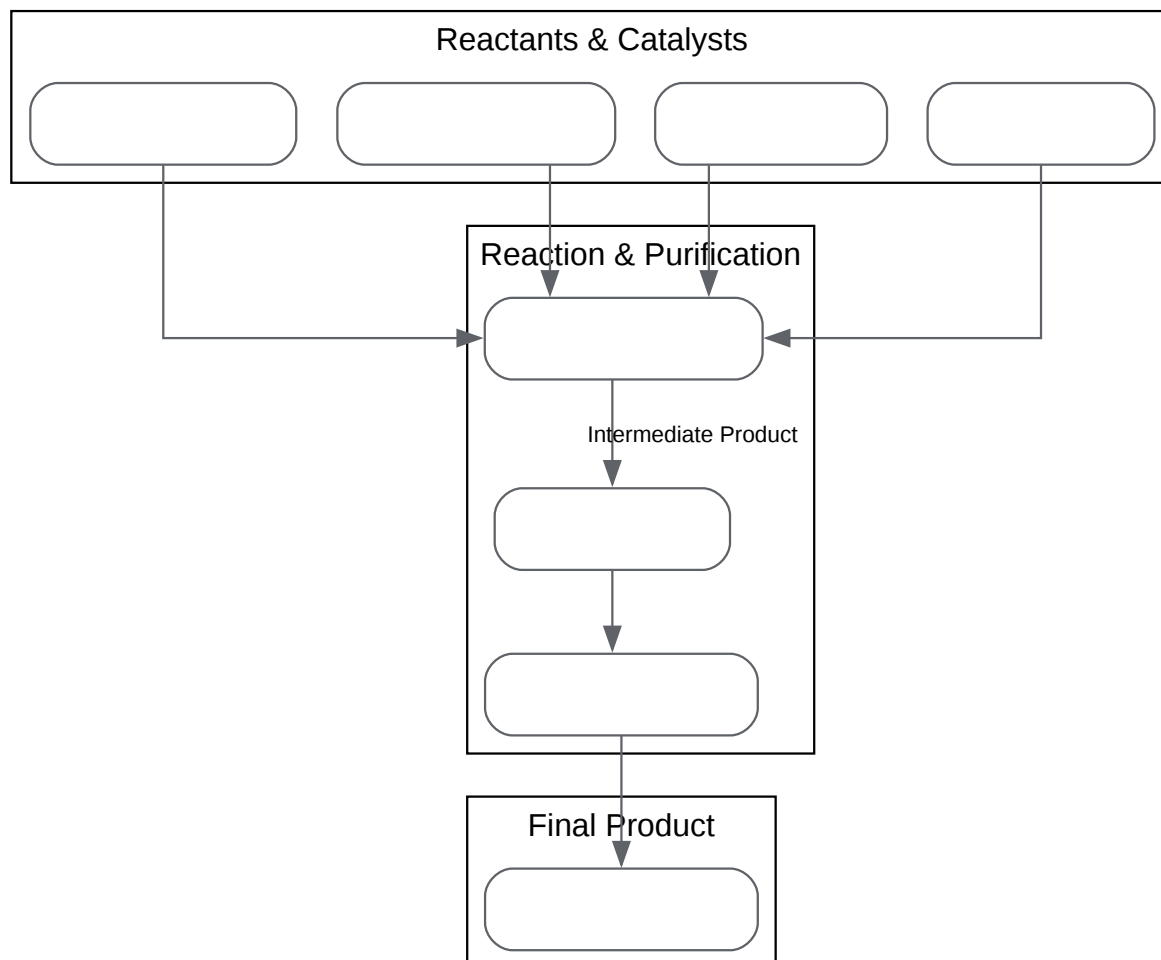
Materials:

- 1-Bromonaphthalene
- Trimethylsilylacetylene (TMSA)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)[12]
- Copper(I) iodide (CuI)
- A mild base (e.g., triethylamine, Et_3N)
- Solvent (e.g., tetrahydrofuran, THF, or N-methylpyrrolidinone, NMP)[11]
- Reagents for TMS deprotection (e.g., potassium carbonate, K_2CO_3 , in methanol)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the solvent.
- **Addition of Reagents:** Add 1-bromonaphthalene, trimethylsilylacetylene, and the base to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[11]
- **Deprotection:** After the coupling reaction is complete, add the deprotection reagent (e.g., a solution of K_2CO_3 in methanol) to the reaction mixture to remove the TMS group, yielding the terminal alkyne.
- **Workup and Purification:** Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **1-ethynynaphthalene**.

Synthesis of 1-Ethynynaphthalene via Sonogashira Coupling

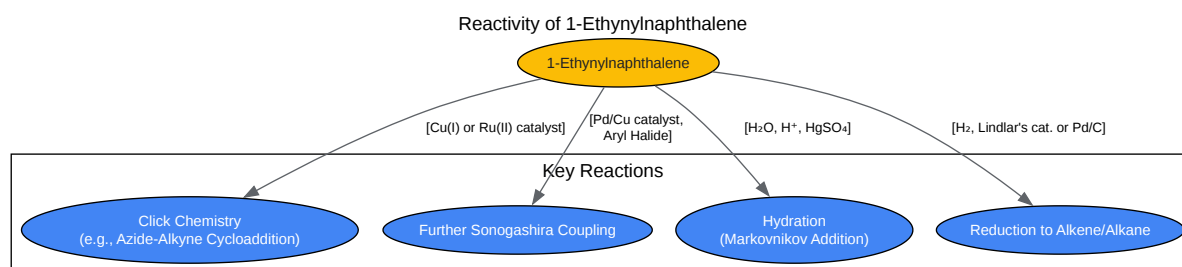


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Caption: Workflow for the synthesis of **1-ethynynaphthalene**.

Logical Relationships and Reactivity

The ethynyl group in **1-ethynynaphthalene** is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.



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Caption: Key chemical transformations of **1-ethynynaphthalene**.

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